molecular formula C25H32N2O4 B566188 4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine CAS No. 1798021-74-5

4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine

Cat. No.: B566188
CAS No.: 1798021-74-5
M. Wt: 424.541
InChI Key: DMSASWNTWGEQAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pentyl Chain: The pentyl chain with a phenylmethoxy group is introduced via a nucleophilic substitution reaction.

    Attachment of the Carbonyl Group: The carbonyl group is introduced through an acylation reaction using a suitable acylating agent.

    Final Coupling: The final step involves coupling the intermediate with a phenylmethoxycarbonyl group under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen and the phenylmethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution.

Major Products

  • **Ox

Properties

CAS No.

1798021-74-5

Molecular Formula

C25H32N2O4

Molecular Weight

424.541

IUPAC Name

benzyl 5-[phenylmethoxycarbonyl(piperidin-4-yl)amino]pentanoate

InChI

InChI=1S/C25H32N2O4/c28-24(30-19-21-9-3-1-4-10-21)13-7-8-18-27(23-14-16-26-17-15-23)25(29)31-20-22-11-5-2-6-12-22/h1-6,9-12,23,26H,7-8,13-20H2

InChI Key

DMSASWNTWGEQAA-UHFFFAOYSA-N

SMILES

C1CNCCC1N(CCCCC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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